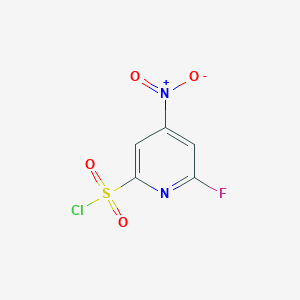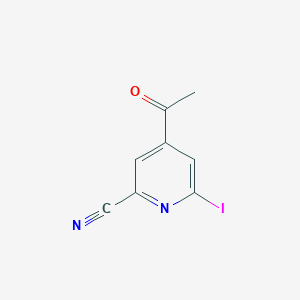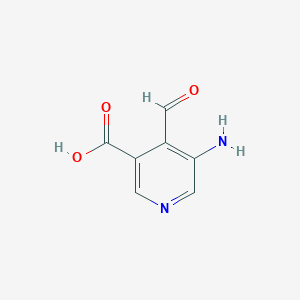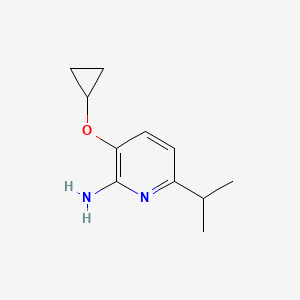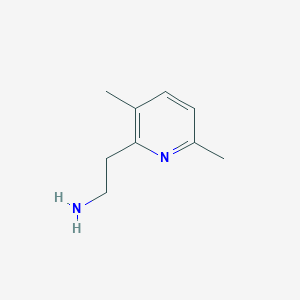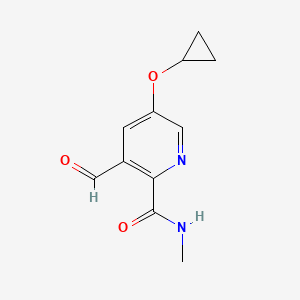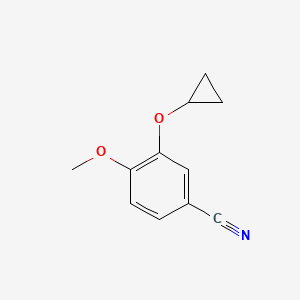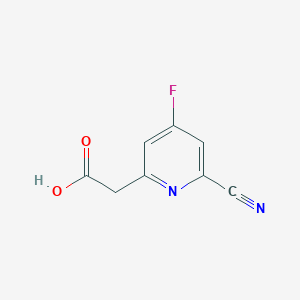
(6-Cyano-4-fluoropyridin-2-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Cyano-4-fluoropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . This compound is characterized by the presence of a cyano group, a fluorine atom, and a pyridine ring, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of (6-Cyano-4-fluoropyridin-2-YL)acetic acid often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反应分析
Types of Reactions: (6-Cyano-4-fluoropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the cyano or fluorine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
科学研究应用
(6-Cyano-4-fluoropyridin-2-YL)acetic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (6-Cyano-4-fluoropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The cyano and fluorine groups enhance the compound’s ability to form strong interactions with enzymes and receptors, modulating their activity. The pyridine ring provides a scaffold that can be further functionalized to improve binding affinity and selectivity .
相似化合物的比较
2-Fluoropyridine: Lacks the cyano group, making it less reactive in certain substitution reactions.
4-Cyanopyridine: Does not have the fluorine atom, affecting its electronic properties and reactivity.
6-Fluoronicotinic acid: Similar structure but with different functional groups, leading to varied applications.
Uniqueness: (6-Cyano-4-fluoropyridin-2-YL)acetic acid is unique due to the presence of both cyano and fluorine groups on the pyridine ring, which imparts distinct electronic and steric properties. These features make it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications .
属性
分子式 |
C8H5FN2O2 |
|---|---|
分子量 |
180.14 g/mol |
IUPAC 名称 |
2-(6-cyano-4-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-6(3-8(12)13)11-7(2-5)4-10/h1-2H,3H2,(H,12,13) |
InChI 键 |
YNPRWEFLBBRNCU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CC(=O)O)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




